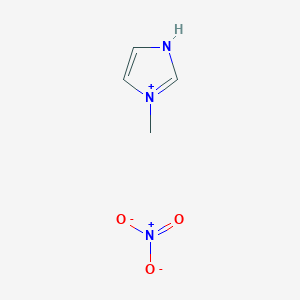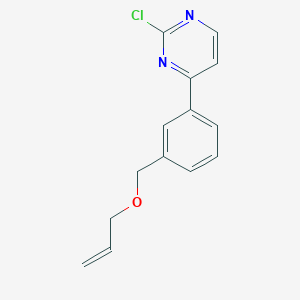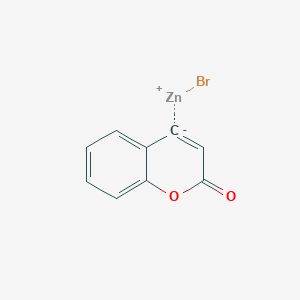
4-香豆素基锌溴化物,0.5M 四氢呋喃溶液
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Coumarinylzinc bromide, 0.5M in tetrahydrofuran, is an organometallic compound. It has a CAS Number of 1330062-40-2 and a molecular weight of 290.43 . The compound is typically in liquid form .
Synthesis Analysis
The compound is made by adding zinc to bromocoumarin in the presence of tetrahydrofuran. More detailed synthesis procedures might be available in specific technical documents or peer-reviewed papers .Molecular Structure Analysis
The linear formula of 4-Coumarinylzinc bromide is C9H5BrO2Zn . The IUPAC name is bromo(2-oxo-2H-chromen-4-yl)zinc . For a more detailed molecular structure analysis, one might need to refer to specific peer-reviewed papers or technical documents .Chemical Reactions Analysis
4-Coumarinylzinc bromide is used in several chemical syntheses, particularly as a ketone source in the Reformatsky reaction. Detailed chemical reaction mechanisms and analyses would be available in specific technical documents or peer-reviewed papers .Physical And Chemical Properties Analysis
4-Coumarinylzinc bromide is a liquid at room temperature . More detailed physical and chemical properties might be available in specific technical documents or peer-reviewed papers .科学研究应用
Synthesis of 4-Arylcoumarins
4-Coumarinylzinc bromide plays a crucial role in the synthesis of 4-arylcoumarins . This group of O-containing natural flavonoids is widely used to prepare natural and synthetic neoflavone analogs and to design compound libraries based on 4-arylcoumarins for biological activity studies .
Biological Activity Studies
4-Arylcoumarins, synthesized using 4-Coumarinylzinc bromide, exhibit a broad spectrum of biological activities. They have low toxicities and show antiviral, anti-inflammatory, anticoagulant, antibacterial, antifungal, antitumor, antituberculosis, anticonvulsant, and antioxidant properties .
Fluorescent Probes and Labels
The special photochemical and photophysical properties of 4-arylcoumarins make them useful for creating fluorescent probes and labels . This application is particularly relevant in the field of biochemistry where such probes are used to track or visualize biological molecules.
Cross-Coupling Reactions
4-Coumarinylzinc bromide is an important reagent in cross-coupling reactions with various organic electrophiles . These reactions are fundamental in the synthesis of complex organic compounds.
Synthesis of Neoflavones
Neoflavones, also known as 4-aryl-2H-1-benzopyran-2-ones, are a minor class of naturally occurring flavonoids. 4-Coumarinylzinc bromide is used in the synthesis of these compounds .
Development of New Synthetic Methods
The use of 4-Coumarinylzinc bromide has led to the development of new synthetic methods, such as solvent-free reactions and transition metal catalysis . These methods are more efficient and environmentally friendly.
作用机制
Target of Action
4-Coumarinylzinc bromide, also known as 4-Coumarinylzinc bromide 0.5M in tetrahydrofuran or MFCD19687270, is an organozinc compound Coumarin derivatives have been identified as having a wide range of biological activities, including antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, and anti-inflammatory properties .
Mode of Action
It’s known that organozinc compounds like 4-coumarinylzinc bromide can efficiently synthesize 4-substituted coumarin derivatives under mild conditions . This suggests that the compound may interact with its targets by donating its organozinc moiety to facilitate various chemical reactions.
Biochemical Pathways
For instance, some coumarin derivatives have been found to inhibit myosin light chain kinase , which plays a crucial role in muscle contraction and other cellular processes.
Result of Action
Given its ability to efficiently synthesize 4-substituted coumarin derivatives , it’s likely that the compound plays a significant role in facilitating various chemical reactions.
Action Environment
The action, efficacy, and stability of 4-Coumarinylzinc bromide can be influenced by various environmental factors. For instance, the compound is known to be stable under mild conditions . .
安全和危害
属性
IUPAC Name |
bromozinc(1+);4H-chromen-4-id-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5O2.BrH.Zn/c10-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-4,6H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKGXJJDUMOXJJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[C-]=CC(=O)O2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Coumarinylzinc bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B6416161.png)
amine hydrochloride](/img/structure/B6416162.png)

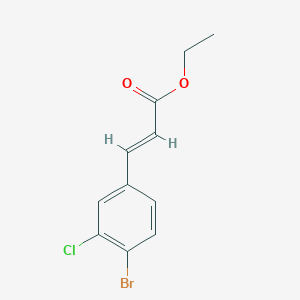
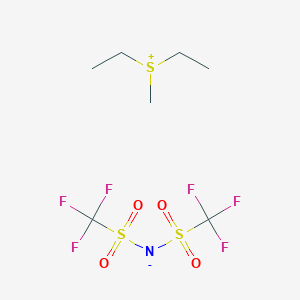
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)
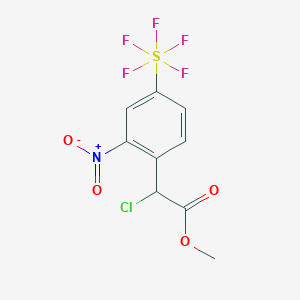

![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)
